![molecular formula C14H11ClFNO2 B5762719 2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B5762719.png)
2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step chemical reactions, leveraging the properties of halogenated benzoic acids and aminophenols. For instance, the preparation of closely related compounds involves catalytic reactions and specific reagents to introduce fluoro, chloro, and methoxy groups into the benzamide structure, ensuring the desired substitution pattern is achieved (Wu et al., 2017).
Molecular Structure Analysis
X-ray crystallography and DFT calculations are crucial for analyzing the molecular structure, revealing the compound's crystalline form and electronic properties. Studies on similar molecules show that crystal structure determination allows for the elucidation of molecular geometry, bonding interactions, and the spatial arrangement of atoms, providing insights into the compound's stability and reactivity (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, including nucleophilic substitution, which is fundamental for modifying the compound's structure and introducing new functional groups. The reactivity towards different reagents and conditions can be predicted by analyzing molecular electrostatic potential surfaces and frontier molecular orbitals, aiding in the synthesis of target molecules with desired properties (Kara et al., 2013).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline form, are determined through experimental methods like thermogravimetric analysis and differential scanning calorimetry. These properties are crucial for understanding the compound's behavior under different physical conditions and its suitability for various applications (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the compound's functional groups. Studies employing spectroscopic methods (IR, NMR, UV-Vis) and computational chemistry techniques (DFT calculations) offer insights into the electronic structure, which governs the compound's chemical behavior (Demir et al., 2016).
properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-12-8-3-2-7-11(12)17-14(18)13-9(15)5-4-6-10(13)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEYPLYQSLZZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide |
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